molecular formula C17H17ClN2O2 B5873582 N-[2-(butanoylamino)phenyl]-3-chlorobenzamide

N-[2-(butanoylamino)phenyl]-3-chlorobenzamide

Cat. No.: B5873582
M. Wt: 316.8 g/mol
InChI Key: HXKQRGYMDUXHDL-UHFFFAOYSA-N
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Description

N-[2-(butanoylamino)phenyl]-3-chlorobenzamide is an organic compound with a complex structure that includes a butanoylamino group attached to a phenyl ring, which is further connected to a chlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(butanoylamino)phenyl]-3-chlorobenzamide typically involves the reaction of 2-aminophenylbutanamide with 3-chlorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially using continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(butanoylamino)phenyl]-3-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorobenzamide moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[2-(butanoylamino)phenyl]-3-chlorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(butanoylamino)phenyl]-3-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(butyrylamino)phenyl]-3,4-diethoxybenzamide
  • N-[3-(butanoylamino)phenyl]-4-propoxybenzamide
  • N-[5-(butanoylamino)-2-chlorophenyl]-2-methylbenzamide

Uniqueness

N-[2-(butanoylamino)phenyl]-3-chlorobenzamide is unique due to its specific structural features, such as the combination of a butanoylamino group with a chlorobenzamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

N-[2-(butanoylamino)phenyl]-3-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c1-2-6-16(21)19-14-9-3-4-10-15(14)20-17(22)12-7-5-8-13(18)11-12/h3-5,7-11H,2,6H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXKQRGYMDUXHDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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